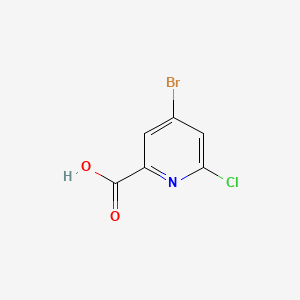

4-Bromo-6-chloropicolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of phosphorus (V) oxybromide and N,N-dimethyl-formamide at 120°C for 3 hours, followed by cooling with ice . The second step involves the use of trichlorophosphate and N,N-dimethyl-formamide at 120°C for 8 hours, again followed by cooling with ice . The final step involves the use of potassium permanganate, sodium hydroxide, and water at reflux for 8 hours . The yield of the final product, 4-bromo-6-chloropyridine-2-carboxylic acid, was found to be 83% .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) . The compound consists of 11 heavy atoms and 6 aromatic heavy atoms .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 236.45 . The compound has a molar refractivity of 43.91 . It has a Log Po/w (iLOGP) of 1.3 . The compound is soluble, with a solubility of 0.316 mg/ml .科学的研究の応用

Photoreactivity Studies

- 4-Bromo-6-chloropicolinic acid has been a subject of interest in photoreactivity studies. For instance, Rollet and Richard (2006) investigated the reactivity of halides with triplets of 6-chloropicolinic acid and discovered that Br(-) traps the triplets of 6-chloropicolinic acid, indicating significant photochemical behavior and providing insights into the photophysical properties of halogenated picolinic acids (Rollet & Richard, 2006).

Electrochemical Studies

- The electroreduction of 6-chloropicolinic acid on mercury electrodes has been explored by Corredor and Mellado (2006). Their study details the reduction behavior of 6-chloropicolinic acid, contributing to our understanding of its electrochemical properties and potential applications in electrochemical synthesis or analysis (Corredor & Mellado, 2006).

Bromination and Complex Formation

- Research by Willett (2001) delved into the bromination of chloroaniline, leading to the formation of compounds involving brominated cations. This study demonstrates the chemical reactivity of brominated compounds and the potential for forming complex structures with industrial and pharmaceutical relevance (Willett, 2001).

Electrocatalytic Dechlorination

- The electrocatalytic dechlorination of chloropicolinic acid mixtures, a process crucial for waste management and environmental remediation, was examined by Hong-xing et al. (2016). Their work provides valuable insights into the dechlorination processes of chloropicolinic acids, which is crucial for understanding the environmental impact and treatment of these compounds (Hong-xing et al., 2016).

Supramolecular Chemistry

- The study by Xu and Zhao (2011) on the formation of a clathrate compound involving 4-bromo-3-methylanilinium perchlorate and 18-crown-6 highlights the potential of this compound in forming structurally interesting and potentially functional supramolecular assemblies (Xu & Zhao, 2011).

Herbicide Adsorption and Separation

- Prado et al. (2004) explored the adsorption and separation behavior of the herbicide picloram, a derivative of picolinic acid, on silica gel. This research contributes to our understanding of the environmental behavior and treatment of herbicides related to picolinic acid (Prado, Airoldi, & Tosta, 2004).

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of contact with eyes .

作用機序

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its bioavailability .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

生化学分析

Biochemical Properties

4-Bromo-6-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation and reduction of the compound. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and chromatin structure .

特性

IUPAC Name |

4-bromo-6-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURFXJAIIJVQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704407 |

Source

|

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-66-4 |

Source

|

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)